Home > Products > Screening Compounds P69306 > N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine
N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine - 2310224-90-7

N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine

Catalog Number: EVT-3039410
CAS Number: 2310224-90-7
Molecular Formula: C9H9N5
Molecular Weight: 187.206
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine []

Compound Description: This compound was synthesized and evaluated for inhibitory potency against kinases with a cysteine residue in the hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2) [].

3-Ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide []

Compound Description: This fungicidal lead compound, identified during the search for novel pesticides, served as a starting point for optimization, leading to pyrimidin-4-amine derivatives with improved fungicidal activity [].

5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine []

Compound Description: This compound, an optimized derivative of the lead compound 3-ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide, showed improved fungicidal activity and highlighted the favorable characteristics of pyrimidin-4-amines as fungicides [].

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229) []

Compound Description: HNPC-A9229, the final optimized compound in this study, demonstrated potent fungicidal activity against Puccinia sorghi and Erysiphe graminis with low toxicity to rats, making it a promising candidate for further development [].

4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine []

Compound Description: This compound was synthesized and characterized to investigate its structure-property relationships and explore its potential for various applications, including pharmaceutical, polymer, and material fields [].

4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine []

Compound Description: Synthesized and characterized, this compound exhibited good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria [].

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib) []

Compound Description: Imatinib, a widely used therapeutic agent for leukemia, selectively inhibits tyrosine kinases [].

N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil) []

Compound Description: Epirimil demonstrated significant anticonvulsant activity in PTZ- and MES-induced seizure models with low toxicity, marking its potential as a promising antiepileptic drug candidate [].

N-(4-(3-Isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine []

Compound Description: Identified as a potent inhibitor of CDKs 1, 2, 4, 8, and 9, this compound showed promising antitumor efficacy in multiple hematologic malignancy mice xenograft models without significant toxicity [].

7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488) []

Compound Description: This compound is a potent, selective, and CNS-penetrant IRAK4 inhibitor. It displayed efficacy in CNS PK/PD models of inflammation and a mouse model of ischemic stroke, highlighting its therapeutic potential for neuroinflammation [].

Methyl (2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chlorophenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl) carbamates []

Compound Description: This class of compounds exhibits potent BRAF kinase inhibitory activity and shows promise for preventing and/or treating cancer, particularly malignant melanoma [].

6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine derivatives []

Compound Description: This series of compounds exhibits potent adenosine A2A receptor antagonist activity, making them potential therapeutic agents for Parkinson's disease [].

N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives []

Compound Description: This family of compounds displayed potent inhibitory activity against aurora A and B kinases, leading to cell death following mitotic failure and increased polyploidy [].

4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) []

Compound Description: FPMINT is a novel inhibitor of ENTs, exhibiting selectivity towards ENT2 over ENT1 [].

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine []

Compound Description: This compound forms a copper(II) complex, demonstrating its ability to act as a ligand in coordination chemistry. The complex exhibits a distorted square-pyramidal geometry and participates in unique hydrogen bonding patterns in its crystal structure [].

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one []

Compound Description: This chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporates a thieno[2,3-d]pyrimidine moiety and was efficiently synthesized using FeCl3-SiO2 as a catalyst [].

4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine []

Compound Description: This compound was synthesized and characterized using various spectroscopic techniques and single-crystal X-ray diffraction to understand its structural features and properties [].

4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives []

Compound Description: This series of compounds was designed as V600EBRAF inhibitors, exhibiting significant growth inhibition against multiple cancer cell lines [].

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one []

Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) inhibitor and epidermal growth factor receptor (EGFR) inhibitor. It shows promise for treating cancer, specifically non-small cell lung cancer (NSCLC), including brain metastases [].

N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives []

Compound Description: This class of compounds demonstrates selective JAK2 inhibitory activity, making them potential therapeutic candidates for treating myeloproliferative neoplasms [].

N-(Pyrimidin-2-yl)pyrimidin-4-amine derivatives containing sulphoximine groups []

Compound Description: This class of compounds demonstrates potential for treating and/or preventing diseases such as hyperproliferative diseases, virus-induced infectious diseases, and cardiovascular diseases [].

Morpholin-4-ium amide []

Compound Description: This compound is a molecular salt characterized by its unique crystal structure, which involves hydrogen bonding interactions between the anion pairs and morpholinium cations [].

5-Chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine (Compound T4) []

Compound Description: This compound exhibited excellent acaricidal activity against Tetranychus urticae, comparable to the commercial acaricide cyenopyrafen, demonstrating its potential as a novel pesticide [].

5-Chloro-6-(difluoromethyl)-2-methyl-N-(2-(3-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine (Compound T15) []

Compound Description: Compound T15 showed superior fungicidal activity against Puccinia sorghi compared to the commercial fungicide tebuconazole, highlighting its potential as a new fungicidal agent [].

5-(((1H–Indazol‐5‐yl)oxy)methyl)‐N‐(4‐(trifluoromethoxy)phenyl)pyrimidin‐2‐amine (ITP‐2) []

Compound Description: ITP-2 is a novel hERG channel activator with a distinct chemical structure compared to previously reported hERG activators. It holds potential for treating acquired and congenital long QT (LQT) syndrome [].

6-[4-(1H-Imidazol-2-yl)piperidin-1-yl]pyrimidin-4-amine derivatives []

Compound Description: This group of heterocyclic amides exhibits kinase modulating activity, making them potential therapeutic agents for treating hyperproliferative diseases, including cancer [].

N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives []

Compound Description: This series of compounds exhibited potent and selective NF-κB inducing kinase (NIK) inhibitory activity, indicating their potential for treating inflammatory diseases like psoriasis [].

5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) []

Compound Description: U7 demonstrated broad-spectrum insecticidal and fungicidal activity, indicating its potential as a novel pesticide candidate [].

5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8) []

Compound Description: Similar to U7, U8 also exhibited broad-spectrum insecticidal and fungicidal activities, making it a promising candidate for further development as a pesticide [].

4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives []

Compound Description: This series of compounds demonstrated high potency and selectivity as CDK4 and CDK6 inhibitors, exhibiting significant antitumor activity in vivo without significant toxicity, making them promising candidates for anticancer drug development [].

N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives []

Compound Description: These compounds exhibited potent Mnk2 inhibitory activity and demonstrated anti-proliferative activity against AML cells. Their mechanism of action involved reducing phosphorylated eIF4E levels and inducing apoptosis [].

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride []

Compound Description: This compound demonstrated high selectivity as a PDE10A inhibitor and showed efficacy in a rat conditioned avoidance response (CAR) test, making it a potential therapeutic agent for psychosis, including schizophrenia [].

2-((4-(1H-Benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide derivatives []

Compound Description: This group of compounds exhibited promising antimicrobial activity against both bacteria and fungi, with some derivatives showing superior activity compared to standard antibiotics like Chloramphenicol and Amphotericin B [].

N-(4-(4-substitutedphenyl)-6-(substituted aryl) pyrimidin-2-yl)-2-(2-isonicotinoyl hydrazinyl) acetamide derivatives []

Compound Description: These compounds were synthesized from isonicotinohydrazide and evaluated for their antituberculosis, antimalarial, and antiprotozoal activities. The study highlighted the potential of isonicotinohydrazide-bearing pyrimidine motifs for developing novel therapeutic agents [].

4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX) []

Compound Description: FIMX displayed favorable characteristics as a PET radioligand for imaging brain metabotropic glutamate receptor 1 (mGluR1) in rhesus monkeys. It exhibited high brain radioactivity uptake, specific and reversible binding to mGluR1, and suitable pharmacokinetic properties [].

6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents []

Compound Description: This class of compounds exhibited better antimicrobial activity than the reference drug Streptomycin in the agar well diffusion assay. Docking studies suggested that these compounds might exert their antimicrobial activity by targeting the 16S subunit of ribosomal RNA and tRNA (Guanine37-N1)-methyltransferase (TrmD) [].

N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine []

Compound Description: The crystal structure of this compound was determined using X-ray diffraction, revealing details about its molecular conformation, hydrogen bonding interactions, and packing in the solid state [].

N-(Pyrimidin-2-yl)amino acids and their methyl esters []

Compound Description: This study investigated the fragmentation patterns of N-(pyrimidin-2-yl)amino acids and their methyl esters using electron impact mass spectrometry [].

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine []

Compound Description: This compound's crystal structure, determined using X-ray diffraction, revealed details about its molecular conformation, hydrogen bonding interactions, and packing arrangement in the solid state [].

Pyrimidin-2-yl-substituted triaryltriazoles []

Compound Description: Six new pyrimidin-2-yl-substituted triaryltriazoles were synthesized and characterized. Their crystal structures revealed diverse three-dimensional network structures stabilized by intermolecular interactions such as hydrogen bonds and C-H...π interactions [].

5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine []

Compound Description: The X-ray crystallographic analysis of this compound confirmed its structure and revealed details about its molecular geometry and hydrogen bonding interactions [].

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737) []

Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist. The study investigated its metabolism in various species, identifying diverse metabolic pathways, including oxidation, conjugation, and an unusual N-acetylglucosamine conjugate in cynomolgus monkeys [].

(E)-4-(3-Arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives []

Compound Description: This series of compounds exhibited potent PLK4 inhibitory activity and demonstrated antitumor efficacy in breast cancer models. They induced mitotic disorders and apoptosis by inhibiting PLK4 activity and perturbing centriole replication [].

Overview

N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine is a chemical compound classified under organic compounds, specifically within the category of pyrimidine derivatives. It features a pyrimidine ring structure with a methyl group at the 6-position and an amine group at the 2-position. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a building block for various pharmaceuticals.

Source and Classification

The compound is primarily sourced from synthetic routes involving palladium-catalyzed reactions. It belongs to the broader class of pyrimidines, which are heterocyclic compounds containing nitrogen atoms in their ring structure. The specific classification includes:

  • Kingdom: Organic compounds
  • Super Class: Heteroaromatic compounds
  • Class: Pyrimidines
  • Sub Class: Aminopyrimidines
Synthesis Analysis

Methods and Technical Details

The synthesis of N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine typically employs palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling reaction. In this method, 4-chloro-6-methylpyrimidin-2-amine is reacted with pyridine-3-boronic acid in a mixed solvent of acetonitrile and water at elevated temperatures (approximately 78°C) under an inert nitrogen atmosphere. The reaction is facilitated by using dichlorobis(triphenylphosphine)palladium(II) as a catalyst along with sodium carbonate as a base, yielding the desired product with good efficiency.

For industrial production, continuous flow reactors may be utilized to enhance yield and efficiency. Purification techniques such as column chromatography and recrystallization are standard practices to isolate the compound in high purity.

Chemical Reactions Analysis

Reactions and Technical Details

N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine can participate in several chemical reactions:

  1. Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxide derivatives.
  2. Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in reduced amine derivatives.
  3. Substitution Reactions: Nucleophilic substitution can occur at various positions on the pyrimidine ring, particularly at the 4-position, using alkyl halides or other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate.
  • Reduction: Hydrogen gas, palladium catalyst.
  • Substitution: Sodium hydride, alkyl halides.
Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as boiling point and density are not always available for this compound, general characteristics of pyrimidines include:

  • Appearance: Typically crystalline solids.

Chemical Properties

Chemical properties include reactivity with electrophiles due to the presence of nitrogen atoms in the ring structure, which can engage in protonation or nucleophilic attack.

Applications

N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine has potential applications in scientific research, particularly in medicinal chemistry as a precursor for synthesizing bioactive compounds. Its derivatives may exhibit pharmacological activities that could be explored for therapeutic uses against various diseases.

Synthetic Methodologies and Optimization Strategies

Palladium-Catalyzed Cross-Coupling Approaches for Pyrimidine-Amine Linkages

Palladium-catalyzed cross-coupling reactions represent the most efficient methodology for constructing the pivotal C–N bond in N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine and related derivatives. Advanced ligand systems, particularly BrettPhos (1) and RuPhos (2), enable the coupling of halogenated pyrimidines with aminopyrimidine nucleophiles under remarkably mild conditions [3]. These catalysts demonstrate exceptional functional group tolerance, accommodating substrates bearing phenolic hydroxyls, aliphatic alcohols, enolizable ketones, and carboxylic acids without protection – a critical advantage for complex molecule synthesis. Catalyst loadings as low as 0.05–0.5 mol% Pd achieve near-quantitative yields within short reaction times (often <6 hours), significantly enhancing the industrial viability of these methodologies by reducing metal residues and processing costs [3].

The Buchwald-Hartwig amination specifically enables the coupling of 2-aminopyrimidine with 4-chloro-6-methylpyrimidine to form the target biheterocyclic system. Mechanistic studies reveal that electron-rich, sterically hindered phosphine ligands facilitate the critical oxidative addition and reductive elimination steps [7]. The reaction typically employs lithium hexamethyldisilazide (LHMDS) or cesium carbonate as bases in dioxane or toluene at 80–110°C. This methodology has been successfully applied to synthesize pharmaceutically relevant derivatives, including kinase inhibitors containing the N-(pyrimidinyl)pyrimidinamine core [9].

Table 1: Palladium-Catalyzed Coupling Optimization for Pyrimidine-Amine Systems

Ligand SystemBaseSolventTemp (°C)Yield Range (%)Functional Group Tolerance
BrettPhos-Pd-G3LHMDSDioxane10085-98OH, COOH, CONR₂, C=O
RuPhos-Pd-G3Cs₂CO₃Toluene9078-95CN, NO₂, ester
Josiphos CyPF-tBuNaO^tBuTHF8570-92Halogen, ether

Regioselective Functionalization of Pyrimidine Scaffolds in Hybrid Synthesis

Regioselective manipulation of the pyrimidine ring is paramount for installing pharmacologically relevant substituents onto the N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine scaffold. The C4-position of 6-methylpyrimidin-4-ones displays enhanced electrophilicity due to the electron-withdrawing nitrogen atoms, enabling selective nucleophilic displacement by sulfur, oxygen, and nitrogen nucleophiles [1] [4]. This regioselectivity is exploited in multistep syntheses where a chloro leaving group at C4 is introduced via phosphorous oxychloride (POCl₃)-mediated chlorination of the corresponding pyrimidinone, followed by nucleophilic substitution. Computational analyses confirm the C4 carbon in 4-chloro-6-methylpyrimidine exhibits the highest electrophilicity index (ω = 3.72 eV) compared to C2 (ω = 2.15 eV) or C5 (ω = 1.98 eV), rationalizing its preferential reactivity [4].

Directed ortho-metalation (DoM) strategies enable C5 functionalization of the 6-methylpyrimidin-4-yl moiety prior to amine linkage formation. Frustrated Lewis pairs (FLPs) comprising boron trifluoride etherate and sterically hindered magnesiate bases (e.g., TMPMgCl·LiCl) achieve selective C5-metalation of protected pyrimidines [2]. Subsequent quenching with electrophiles introduces aryl, heteroaryl, or carbonyl functionalities at C5 with minimal protection/deprotection steps. For instance, C5-bromination using N-bromosuccinimide (NBS) in acetonitrile at 60°C provides key intermediates for Suzuki couplings, enabling the synthesis of triaryl-substituted pyrimidine derivatives with the core N-(pyrimidinyl)pyrimidinamine structure [6].

Table 2: Regioselective Reactions on 6-Methylpyrimidin-4-yl Scaffolds

PositionReaction TypeReagents/ConditionsKey ProductYield (%)
C4Nucleophilic SubstitutionPOCl₃, reflux; then RNH₂, Et₃N, iPrOH4-(Arylamino)-6-methylpyrimidine70-92
C4S-AlkylationClCH₂C(O)NHR, K₂CO₃, DMF, 50°C2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]acetamide65-88 [4]
C5BrominationNBS, CH₃CN, 60°C5-Bromo-6-methylpyrimidin-4-amine85 [6]
C5Directed Ortho-MetalationTMPMgCl·LiCl/BF₃·OEt₂, then Electrophile5-Substituted-6-methylpyrimidin-4-amines60-78 [2]

Microwave-Assisted Protocols for Accelerated Pyrimidine Derivative Formation

Microwave irradiation has revolutionized the synthesis of N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine derivatives by dramatically accelerating reaction kinetics and improving reproducibility. Buchwald-Hartwig couplings that require 12-24 hours under conventional heating achieve completion within 15-30 minutes under microwave conditions (100–150°C), suppressing decomposition pathways and increasing yields by 10–25% [7]. This rate enhancement is attributed to the efficient dielectric heating of polar intermediates, which facilitates oxidative addition and reduces catalyst deactivation. In the synthesis of kinase inhibitors bearing the aminopyrimidine core, microwave-assisted coupling between 2-amino-4-methylpyrimidine and aryl halides achieved 85% yield within 20 minutes at 150°C – a tenfold reduction in reaction time compared to oil-bath heating [9].

Multistep sequences benefit significantly from microwave integration. The synthesis of 2-amino-substituted 6-methylpyrimidin-4-ols proceeds via a one-pot, microwave-accelerated aza-Diels-Alder reaction between functionalized dihydropyrimidines and alkynyl(aryl)iodonium salts. This approach reduces overall synthesis time from 48 hours to under 4 hours while maintaining yields above 80% [8]. Similarly, heterocyclic ring closures to form fused pyrido[3,4-d]pyrimidines – structurally related to the target compound – proceed with enhanced regioselectivity and reduced byproduct formation under microwave irradiation compared to thermal methods [2].

Protecting Group Strategies in Multi-Step Pyrimidine Functionalization

Strategic protection of reactive functionalities is indispensable for the modular synthesis of complex N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine derivatives. The exocyclic amino group in 2-aminopyrimidine precursors necessitates protection during electrophilic substitutions or metal-halogen exchange reactions. Boc (tert-butyloxycarbonyl) protection proves optimal, installed using di-tert-butyl dicarbonate in THF with DMAP catalysis (95% yield), and removed under mild acidic conditions (TFA/DCM, 0°C to rt) without cleaving the central pyrimidine-pyrimidine bond [1] [9].

For pyrimidinols (e.g., 6-methylpyrimidin-4-ol), benzyl protection offers orthogonal deprotection via hydrogenolysis. Benzylation using benzyl bromide and K₂CO₃ in acetone affords ethers stable to POCl₃-mediated chlorination and subsequent Pd-catalyzed aminations. Cleavage occurs under Pd/C-catalyzed hydrogenation (1 atm H₂) in methanol without reducing the pyrimidine rings [8]. In acidic environments, tetrahydropyranyl (THP) protection of hydroxyl groups demonstrates exceptional stability. THP ethers, formed via acid-catalyzed condensation with 3,4-dihydro-2H-pyran, withstand Ullmann couplings and nucleophilic substitutions, and are removed using mild aqueous HCl in methanol [9].

Table 3: Protecting Group Applications in Pyrimidine Chemistry

Functional GroupProtecting GroupInstallation ReagentsDeprotection ConditionsCompatibility
Exocyclic -NH₂Boc(Boc)₂O, DMAP, THFTFA/DCM (1:4), 0°C to rtPd couplings, halogenation, metalation
Pyrimidin-4-olBenzylBnBr, K₂CO₃, acetone, refluxH₂ (1 atm), 10% Pd/C, MeOHPOCl₃ chlorination, SNAr, Grignard
Aliphatic -OHTHPDihydropyran, PPTS, DCM, rt1M HCl, MeOH, 40°CUllmann coupling, Buchwald-Hartwig amination [9]
Aromatic -NH₂AcetylAc₂O, pyridine, rtK₂CO₃, MeOH/H₂O, 60°CElectrophilic substitution, C-H activation

Properties

CAS Number

2310224-90-7

Product Name

N-(6-methylpyrimidin-4-yl)pyrimidin-2-amine

IUPAC Name

6-methyl-N-pyrimidin-2-ylpyrimidin-4-amine

Molecular Formula

C9H9N5

Molecular Weight

187.206

InChI

InChI=1S/C9H9N5/c1-7-5-8(13-6-12-7)14-9-10-3-2-4-11-9/h2-6H,1H3,(H,10,11,12,13,14)

InChI Key

ZENIIMNOOQOGBU-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=N1)NC2=NC=CC=N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.